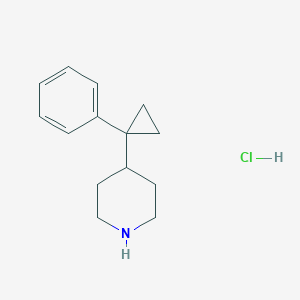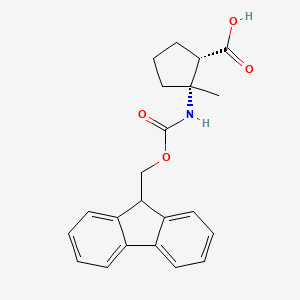
N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Fmoc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid” is a compound with the empirical formula C22H23NO4 and a molecular weight of 365.42 . It is a solid substance with a functional group known as Fmoc .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular structure of “N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid” is represented by the SMILES string O=C(NC@@(C)[C@H]1C(O)=O)OCC2C3=CC=CC=C3C4=C2C=CC=C4 .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . A mild method for an efficient removal of the Fmoc group in ionic liquid has been developed. The combination of a weak base such as triethylamine and [Bmim][BF4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl esters .
Physical And Chemical Properties Analysis
The compound is a solid substance with a functional group known as Fmoc . It is used in the synthesis of various structures that have unique properties and therefore serve as excellent bio-organic scaffolds for diverse applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Building Blocks
N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is used in various synthetic procedures. Large-scale syntheses of FMOC-protected non-proteogenic amino acids, like the one , serve as useful building blocks for combinatorial libraries (Dener et al., 2001). Similarly, the preparation of N-Fmoc-N-methyl-α-amino acids showcases their utility in synthesizing N-methylated peptides, crucial for peptide synthesis in both solution and solid phases (Gioia et al., 2008).
Peptidomimetic Chemistry
N-Fmoc amino acids are integral in peptidomimetic chemistry. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from serine methyl ester, demonstrating its compatibility with solid-phase peptide synthesis and its application in peptidomimetics (Sladojevich et al., 2007).
Glycopeptide Synthesis
N-Fmoc amino acids with unprotected α-carboxyl groups have been glycosylated for use in glycopeptide synthesis. This process yields aliphatic and phenolic O- and S-glycosides of amino acids, facilitating stepwise synthesis of glycopeptides (Salvador et al., 1995).
Heterocyclic γ-Amino Acids Synthesis
Cross-Claisen condensations between N-Fmoc-amino acids and other compounds offer a short route to heterocyclic γ-amino acids. These compounds mimic secondary structures of proteins, such as helices and β-sheets, making them valuable in design and synthesis (Mathieu et al., 2015).
Synthesis of N-Methylated Peptides
The solid-phase synthesis of N-nosyl- and N-Fmoc-N-methyl-α-amino acids highlights their importance in creating conformationally restricted and protease-resistant peptides and analogues, vital in pharmaceutical research (Di Gioia et al., 2007).
Chiral Auxiliary Synthesis
N-Fmoc-α-amino acids are synthesized using chiral Cu(II) complex auxiliaries. These auxiliaries facilitate the synthesis of enantiomerically pure amino acids, crucial in Fmoc-based solid-phase peptide synthesis (Smith et al., 2011).
Bio-inspired Functional Materials
Fmoc-modified amino acids and short peptides are investigated for their self-assembly features. Their hydrophobicity and aromaticity promote the association of building blocks, making them suitable for applications in cell cultivation, drug delivery, and catalysis (Tao et al., 2016).
Supramolecular Chemistry
Fmoc-amino acids, including N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid, are central in supramolecular chemistry, as seen in their application in the synthesis of neoglycopeptides and understanding of noncovalent interactions in crystal structures (Bojarska et al., 2020).
Zukünftige Richtungen
The development of environmentally benign, efficient, and simple methods for the protection and deprotection of amines and amino acids is a crucial and demanding research area in modern chemical sciences . The development of an environmentally benign, efficient, and simple method for the removal of the Fmoc group in ionic liquid has been developed . This highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .
Eigenschaften
IUPAC Name |
(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(12-6-11-19(22)20(24)25)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,23,26)(H,24,25)/t19-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDAUUVKWKWDAC-DENIHFKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

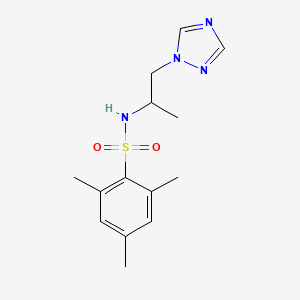
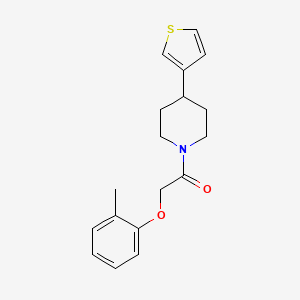
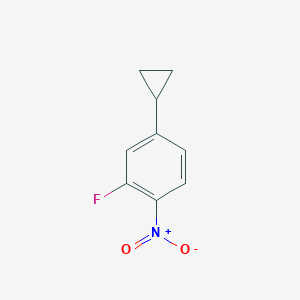
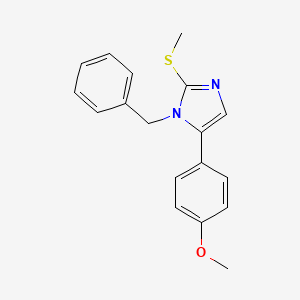
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)
![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)
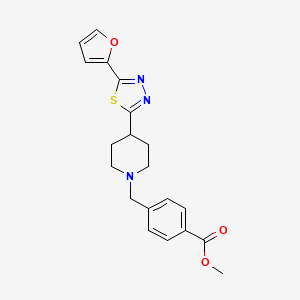
![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)
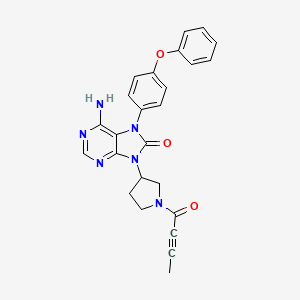
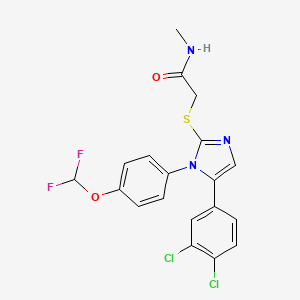
![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)
